Wilforol B

Description

Natural Origin and Ethnobotanical Significance for Research Focus

Wilforol B is a diterpenoid compound isolated from plants of the Tripterygium genus, most notably Tripterygium wilfordii Hook. f., also known as "Thunder God Vine". oup.comresearchgate.net This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including fever, swelling, and joint pain. oup.comnih.govareeo.ac.ir The extensive traditional use of T. wilfordii has spurred significant phytochemical research to identify its bioactive constituents. nih.govresearchgate.net

The roots, leaves, flowers, and fruits of T. wilfordii have been utilized for their medicinal properties. nih.gov Traditional Chinese medicine considers it to have anti-inflammatory and immunosuppressive effects. nih.gov This ethnobotanical background has been a crucial driver for scientific investigation into the plant's chemical makeup, leading to the isolation and characterization of numerous compounds, including this compound.

The plant from which this compound is derived is a member of the Celastraceae family and is found in East Asia. areeo.ac.irnih.govrsc.org The study of such traditionally used medicinal plants allows researchers to identify novel chemical structures with potential biological activities.

| Plant Information | |

| Scientific Name | Tripterygium wilfordii Hook. f. |

| Common Name | Thunder God Vine |

| Family | Celastraceae |

| Traditional Use | Treatment of inflammation, fever, joint pain |

| Geographic Distribution | East Asia |

Broader Academic Significance within Diterpenoid Natural Product Research

This compound belongs to the diterpenoid class of natural products. researchgate.net Diterpenoids are a large and structurally diverse group of organic compounds derived from four isoprene (B109036) units. They are of significant interest to chemists and pharmacologists due to their wide range of biological activities. nih.govrsc.org

Research into diterpenoids from Tripterygium species has revealed a wealth of complex chemical structures. researchgate.net The study of these compounds contributes to the understanding of biosynthetic pathways in plants and provides a basis for the development of new therapeutic agents. oup.com The structural elucidation of novel diterpenoids like this compound expands the known chemical space and provides new templates for medicinal chemistry.

The investigation of compounds like this compound is part of a larger effort to understand the chemistry and pharmacology of natural products. rsc.org This research is crucial for discovering new lead compounds for drug development and for understanding the chemical basis of traditional medicine. The structural diversity of diterpenoids found in T. wilfordii continues to be an active area of research. nih.gov

| Classification of this compound | |

| Chemical Class | Diterpenoid |

| Source Genus | Tripterygium |

| Significance | Potential for new drug discovery and understanding of natural product chemistry |

Despite a comprehensive search for the chemical compound “this compound,” specific details regarding its isolation, purification, and structural characterization are not available in the public domain. While this compound is mentioned in scientific literature as a triterpenoid (B12794562) found in plants of the Celastraceae family, such as Tripterygium wilfordii and Celastrus orbiculatus, the detailed experimental data required to populate the requested article sections could not be located.

The search yielded general methodologies for the isolation of terpenoids from these plants, which typically involve techniques such as flash chromatography, High-Performance Liquid Chromatography (HPLC), and subsequent structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). However, specific parameters and data pertaining exclusively to this compound, including HPLC and UHPLC method details, column chromatography conditions, NMR chemical shifts, and mass spectrometry fragmentation patterns, are not described in the available scientific papers, reviews, or patents.

Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline provided in the user’s instructions. The absence of specific research findings and data tables for this compound prevents the generation of the requested content.

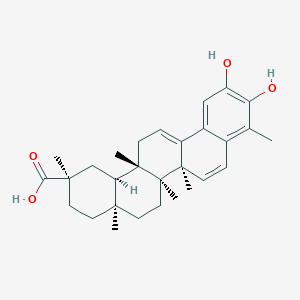

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H38O4 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2R,4aS,6aS,6bS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6b,9,14a-hexamethyl-3,4,5,6,14,14b-hexahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C29H38O4/c1-17-18-7-9-27(4)20(19(18)15-21(30)23(17)31)8-10-28(5)22-16-26(3,24(32)33)12-11-25(22,2)13-14-29(27,28)6/h7-9,15,22,30-31H,10-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27-,28+,29-/m1/s1 |

InChI Key |

CBCMYJMFDLVEHM-MNCHQJGTSA-N |

Isomeric SMILES |

CC1=C2C=C[C@@]3(C(=CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C2=CC(=C1O)O)C |

Canonical SMILES |

CC1=C2C=CC3(C(=CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C2=CC(=C1O)O)C |

Origin of Product |

United States |

Methodologies for Isolation and Purification in Academic Research

Spectroscopic Techniques for Structural Characterization in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

In the structural elucidation of complex organic molecules such as Wilforol B, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques. These methods provide valuable information about the functional groups present and the extent of conjugation within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. drawellanalytical.comsolubilityofthings.com When a molecule is irradiated with infrared light, its bonds vibrate by stretching and bending at specific frequencies. libretexts.orgspecac.com The frequencies that are absorbed by the molecule correspond to the vibrational energies of the bonds, providing a characteristic "fingerprint" of the compound. specac.comlibretexts.org

For a complex molecule, the IR spectrum can reveal the presence of key functional groups. For instance, a broad absorption in the region of 3500-3200 cm⁻¹ would suggest the presence of a hydroxyl (-OH) group, while a strong, sharp peak around 1700 cm⁻¹ is indicative of a carbonyl (C=O) group. arsdcollege.ac.inmasterorganicchemistry.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule. specac.comlibretexts.org In the context of polycyclic compounds, specific vibrations can also give clues about the carbon skeleton. nih.gov

Illustrative IR Spectral Data for a Hypothetical this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol/Phenol) | 3500 - 3200 (broad) | Stretching |

| C-H (Alkane) | 2960 - 2850 | Stretching |

| C=O (Ketone/Aldehyde) | 1725 - 1705 | Stretching |

| C=C (Alkene) | 1680 - 1620 | Stretching |

| C-O (Alcohol/Ether) | 1260 - 1050 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. msu.edulibretexts.orgpressbooks.pub Molecules containing chromophores, which are parts of a molecule that absorb light in the UV-vis region, can be analyzed using this technique. libretexts.orgyoutube.com The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. libretexts.org

The wavelength of maximum absorbance (λmax) is a key piece of data obtained from a UV-Vis spectrum. libretexts.org The value of λmax increases with the extent of conjugation in a molecule. msu.edulibretexts.org For a complex natural product, the UV-Vis spectrum can help to determine the presence of conjugated double bonds, aromatic rings, or other chromophores.

Illustrative UV-Vis Spectral Data for a Hypothetical this compound

| Chromophore | Typical λmax (nm) | Electronic Transition |

| Isolated C=C | < 200 | π → π |

| Conjugated Diene | 215 - 250 | π → π |

| α,β-Unsaturated Ketone | 220 - 250 (π → π)310 - 330 (n → π) | π → π* and n → π |

| Aromatic System | 250 - 280 | π → π |

By combining the information from both IR and UV-Vis spectroscopy, researchers can piece together a preliminary understanding of the structure of a newly isolated compound like this compound. scribd.comjchps.com

Purity Assessment Methodologies for Research Samples

Ensuring the purity of a research sample is a critical step in academic research, as impurities can significantly affect the interpretation of biological and chemical data. nih.gov A variety of analytical techniques are employed to assess the purity of isolated natural products like this compound.

High-Performance Liquid Chromatography (HPLC) is one of the most widely used methods for purity assessment. nih.govnih.gov An analytical HPLC system can separate the target compound from any impurities, and the purity is typically determined by the relative peak area of the compound of interest in the chromatogram. researchgate.net The use of different detectors, such as a Diode Array Detector (DAD), can provide additional UV-Vis spectral data for the main peak and any impurities, further aiding in the purity assessment. nih.gov

Other chromatographic techniques such as Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for volatile compounds. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for purity determination. nih.gov Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the compound of interest to that of a certified internal standard. nih.gov

Common Methodologies for Purity Assessment

| Methodology | Principle | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | Relative purity based on peak area percentage. |

| Gas Chromatography (GC) | Separation of volatile components based on their boiling points and interaction with a stationary phase. | Purity of volatile compounds. |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and quantitative purity assessment (qNMR). |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Purity of crystalline solids based on melting point depression. |

The selection of the appropriate purity assessment method depends on the physicochemical properties of the compound and the required level of accuracy. For a comprehensive analysis, a combination of orthogonal methods (methods based on different principles) is often employed to ensure the reliability of the purity data. nih.gov

Biosynthesis of Wilforol B

Proposed Biosynthetic Pathway Intermediates and Precursors

The biosynthesis of all diterpenoids, including Wilforol B, originates from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). jmb.or.kr In plants, these precursors are primarily synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. frontiersin.orgunimi.it

The key steps and intermediates in the proposed pathway are:

Formation of Geranylgeranyl Diphosphate (B83284) (GGPP): A head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), yields the C20 compound GGPP. This is the common precursor for all diterpenoids. jmb.or.krrsc.org Studies in T. wilfordii have identified several GGPPS enzymes, with GGPPS8 showing high efficiency and its expression correlating with diterpenoid production in the roots. uni.lu

Diterpene Skeleton Formation: GGPP is then cyclized by diterpene synthases (diTPSs) to form the foundational hydrocarbon skeleton. This is a crucial two-step process in T. wilfordii:

First, a class II diTPS converts GGPP into a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). nih.govnih.gov

Second, this intermediate is further cyclized by a class I diTPS to form the tricyclic abietane (B96969) olefin, miltiradiene (B1257523). nih.govnih.govresearchgate.net Miltiradiene is considered the key branch-point intermediate for the biosynthesis of the vast majority of abietane-type diterpenoids in this plant. nih.govresearchgate.net

Post-Miltiradiene Modifications: Following the formation of the miltiradiene scaffold, a series of post-modification reactions, primarily oxidations, are catalyzed by "tailoring" enzymes. These reactions create the immense structural diversity seen in this class of compounds. Key oxidized intermediates derived from miltiradiene include dehydroabietic acid, which is a known precursor in the triptolide (B1683669) pathway. researchgate.net The specific structure of this compound is determined by a unique sequence of hydroxylation, oxidation, and potentially other modifications on the abietane skeleton.

| Table 1: Key Precursors and Intermediates in the Proposed this compound Biosynthesis | | :--- | :--- | | Compound Name | Role in Pathway | | Isopentenyl Pyrophosphate (IPP) | C5 universal isoprenoid building block. | | Dimethylallyl Pyrophosphate (DMAPP) | C5 universal isoprenoid building block (isomer of IPP). | | Geranylgeranyl Diphosphate (GGPP) | C20 universal precursor for all diterpenoids. jmb.or.kr | | (+)-Copalyl Diphosphate ((+)-CPP) | Bicyclic intermediate formed from the cyclization of GGPP. nih.gov | | Miltiradiene | Tricyclic abietane olefin; key branch-point precursor for abietane diterpenoids in T. wilfordii. nih.govresearchgate.net | | Dehydroabietic Acid | An oxidized abietane intermediate downstream of miltiradiene. researchgate.net |

Enzymatic Machinery Involved in this compound Biosynthesis

The synthesis of this compound is dependent on the coordinated action of several classes of enzymes. These include the terpene synthases that build the fundamental carbon framework and various modifying enzymes that decorate the scaffold.

Research into the biosynthesis of triptolide in T. wilfordii has led to the identification of several key enzymes that are almost certainly involved in the early stages of this compound biosynthesis.

Diterpene Synthases (diTPS): These enzymes catalyze the initial cyclization steps. Transcriptome analysis of T. wilfordii has identified the specific diTPSs responsible for producing the miltiradiene skeleton. nih.gov

TwTPS7v2 and TwTPS9v2: These are class II diTPSs that function as copalyl diphosphate synthases, catalyzing the conversion of GGPP to (+)-CPP. nih.gov

TwTPS27v2: This is an atypical class I diTPS that acts as a miltiradiene synthase, converting (+)-CPP into miltiradiene. RNA interference (RNAi) studies targeting this gene resulted in decreased triptolide production, confirming its essential role in the pathway. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-thiolate enzymes is paramount for the oxidative modifications (e.g., hydroxylation, epoxidation, and ring aromatization) that follow skeleton formation. rsc.orgresearchgate.net The specific CYPs acting downstream of miltiradiene are what differentiate the biosynthetic pathways leading to triptolide, wilforol, and other related compounds. Several have been identified in T. wilfordii:

CYP728B70: This enzyme oxidizes miltiradiene to form dehydroabietic acid. researchgate.net

CYP81AM1: This enzyme specifically catalyzes the hydroxylation at the C-15 position of dehydroabietic acid. researchgate.net

CYP72D19: This enzyme is responsible for C-2 hydroxylation of the abietane ring. researchgate.net

The final steps leading to this compound would require a specific combination of these or other, yet-unidentified, CYPs and possibly other oxidoreductases to achieve its unique oxidation pattern.

| Table 2: Key Enzymes in the Proposed this compound Biosynthesis | | :--- | :--- | :--- | | Enzyme Name | Enzyme Class | Function | | GGPPS8 | Prenyltransferase | Catalyzes the formation of GGPP from IPP and DMAPP. uni.lu | | TwTPS7v2 / TwTPS9v2 | Class II Diterpene Synthase | Cyclize GGPP to form (+)-Copalyl Diphosphate ((+)-CPP). nih.gov | | TwTPS27v2 | Class I Diterpene Synthase | Converts (+)-CPP to the abietane olefin, miltiradiene. nih.gov | | CYP728B70 | Cytochrome P450 | Catalyzes the oxidation of miltiradiene. researchgate.net | | CYP81AM1 | Cytochrome P450 | Catalyzes C-15 hydroxylation of dehydroabietic acid. researchgate.net | | CYP72D19 | Cytochrome P450 | Catalyzes C-2 hydroxylation of dehydroabietic acid. researchgate.net |

Genetic engineering offers powerful tools to study and manipulate the enzymes of the this compound pathway. A primary approach is the heterologous expression of the biosynthetic genes in microbial hosts like Escherichia coli or the yeast Saccharomyces cerevisiae. jmb.or.krunimi.it This strategy allows for the functional characterization of individual enzymes and the reconstruction of parts of the biosynthetic pathway outside the native plant. rsc.org

For instance, by co-expressing TwTPS7v2, TwTPS9v2, and TwTPS27v2 in yeast, researchers can produce the precursor miltiradiene. Subsequent introduction of candidate CYP genes from T. wilfordii can then be used to identify the specific enzymes responsible for the subsequent oxidative steps toward this compound. biorxiv.org Furthermore, protein engineering techniques, such as site-directed mutagenesis, can be applied to alter the substrate specificity or improve the catalytic efficiency of these enzymes, potentially leading to higher yields or the creation of novel diterpenoid analogs. frontiersin.org

Genetic and Molecular Regulation of Biosynthetic Gene Expression

The production of secondary metabolites like this compound in plants is tightly regulated at the genetic level. The biosynthetic genes responsible for a specific pathway are often physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This co-location facilitates the coordinated expression of all necessary enzymes.

In T. wilfordii, evidence suggests that diterpene synthase genes are located in tandemly duplicated regions, which is characteristic of gene clusters. researchgate.net The expression of these clusters is controlled by transcription factors (TFs), which are proteins that bind to promoter regions of the genes to activate or repress their transcription in response to developmental or environmental signals (e.g., pathogen attack or elicitor treatment). While the specific TFs that regulate the this compound pathway have not yet been identified, their discovery is a key goal. Identifying and engineering these master regulators could provide a powerful tool to switch on or enhance the entire biosynthetic pathway for increased production. researchgate.net

Strategies for Enhanced this compound Production via Biotechnological Approaches

The low abundance of this compound in its native plant limits its availability for research and potential applications. Biotechnological strategies aim to overcome this limitation by enhancing production, either within the plant itself or in engineered microbial systems. jmb.or.krmdpi.com

Metabolic Engineering of Microbial Hosts: This is a promising strategy for sustainable and scalable production. Key approaches include:

Enhancing Precursor Supply: Overexpressing key enzymes in the host's native isoprenoid pathway (the MVA pathway in yeast or the MEP pathway in bacteria) to channel more carbon toward the synthesis of GGPP. nih.govrsc.org

Blocking Competing Pathways: Deleting or down-regulating genes that divert GGPP or its precursors to other metabolic fates, such as sterol production in yeast. rsc.org

Pathway Reconstruction: Introducing the entire set of genes required for this compound synthesis (diTPSs and specific CYPs) into a microbial host to establish a complete de novo production platform. biorxiv.org

Fermentation Optimization: Fine-tuning culture conditions (e.g., media composition, temperature, pH, and oxygen supply) to maximize the productivity of the engineered microbial cell factory.

Engineering the Native Plant or Related Cultures:

Overexpression of Key Genes: Using genetic modification to overexpress a rate-limiting enzyme (e.g., a specific CYP) or a regulatory transcription factor directly in T. wilfordii. researchgate.net

Hairy Root Cultures: Establishing fast-growing and genetically stable hairy root cultures via transformation with Agrobacterium rhizogenes. These cultures are often highly productive for root-synthesized secondary metabolites and can be grown in sterile bioreactors, offering a controlled production environment. mdpi.comnih.gov

Synthetic Chemistry and Structural Modifications of Wilforol B

Total Synthesis Approaches and Methodological Challenges

Total synthesis aims to construct a target molecule from simple, readily available precursors through a series of chemical reactions. The total synthesis of complex natural products often involves overcoming significant methodological challenges, including the formation of multiple stereocenters, the construction of intricate ring systems, and the development of efficient and selective transformations. While general strategies for total synthesis exist for various compound classes rsc.orgrsc.orgnih.govorganic-chemistry.orgyoutube.commdpi.com, the specific challenges for Wilforol B relate to its unique structural features.

Stereoselective Synthesis Strategies

Stereoselective synthesis is crucial for synthesizing chiral molecules like this compound in a single enantiomeric or diastereomeric form. This involves controlling the stereochemical outcome of reactions to favor the formation of one stereoisomer over others libguides.commit.edu. Strategies employed in stereoselective synthesis include the use of chiral reagents, catalysts, or auxiliaries, as well as exploiting existing stereochemistry within the substrate to direct the reaction pathway youtube.comnih.govyoutube.com. Achieving high stereoselectivity in the synthesis of complex molecules with multiple contiguous stereocenters, such as those potentially present in this compound, can be particularly challenging nih.gov. Methods like Sharpless asymmetric epoxidation and CBS reduction are examples of techniques used to establish stereocenters in complex molecule synthesis rsc.org.

Development of Novel Synthetic Routes

Developing novel synthetic routes is essential when existing methodologies are inefficient or unsuitable for constructing the target molecule. This involves designing new reaction sequences, discovering new chemical transformations, or applying known reactions in innovative ways iiserpune.ac.inbeilstein-journals.orgresearchgate.netscirp.org. Novel routes can aim to improve efficiency, reduce the number of steps, enhance selectivity, or utilize more readily available starting materials. The complexity of this compound's structure necessitates the exploration of novel synthetic strategies to achieve its total synthesis.

Semi-synthetic Derivatization from Natural Precursors

Semi-synthesis involves using a compound isolated from a natural source as a starting material for chemical modification ebi.ac.uknih.govresearchgate.net. This approach can be advantageous for complex molecules where total synthesis is very challenging or uneconomical. By starting from a naturally occurring precursor with a significant portion of the target molecule's structure already assembled, semi-synthesis can provide a more efficient route to this compound or its derivatives. This strategy allows for the introduction of various functional groups to the core structure of the natural product, potentially enhancing its properties researchgate.net.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of natural products are common strategies in medicinal chemistry and chemical biology to explore structure-activity relationships and develop compounds with improved properties scispace.combeilstein-journals.orgnih.govmolaid.comgoogle.com. Analogs of this compound would typically involve modifications to its core structure, functional groups, or stereochemistry. These modifications can be introduced through both total synthesis and semi-synthetic approaches. The synthesis of analogs allows researchers to investigate how specific structural changes impact the compound's biological activity or other characteristics. For example, researchers have developed water-soluble analogs of related compounds scispace.com.

Stereochemical Control in this compound Synthesis

Precise stereochemical control is paramount throughout the synthesis of this compound, as its biological activity is likely dependent on its specific three-dimensional structure. Controlling stereochemistry can be achieved through various methods, including substrate control (where existing stereocenters influence the formation of new ones), reagent control (using chiral reagents to induce asymmetry), and auxiliary control (attaching a chiral group to the substrate to direct stereochemistry, which is later removed) youtube.comyoutube.com. Stereospecific reactions, which conserve stereochemical information from the starting material to the product, are also valuable tools for building complexity with defined stereochemistry nih.govyoutube.com. Challenges in stereochemical control can arise, particularly when creating remote stereocenters nih.gov.

Molecular and Cellular Mechanisms of Action of Wilforol B

Identification and Validation of Molecular Targets

The process of identifying and validating the molecular targets of a bioactive compound is crucial to understanding its pharmacological effects. rapidnovor.comevotec.com This involves a range of experimental techniques to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts to elicit a biological response. rapidnovor.comnih.gov

Protein Interaction Studies

Protein interaction studies are fundamental in determining the direct binding partners of a compound. Techniques like pull-down assays are invaluable for isolating and identifying proteins that physically interact with a "bait" protein, which can be a known target or a tagged version of the compound itself. muni.cznih.govsigmaaldrich.comthermofisher.com This method allows for the discovery of previously unknown interactions within a complex cellular environment. muni.cz While specific pull-down assays for Wilforol B are not extensively detailed in the provided results, the identification of its effects on specific enzymes suggests direct or indirect protein interactions.

Enzyme Inhibition and Activation Profiling

Enzyme inhibition and activation profiling are key to understanding a compound's mechanism of action. nih.gov These assays measure the ability of a compound to either block or enhance the activity of specific enzymes.

This compound has been evaluated for its inhibitory effects on certain enzymes. In a study investigating the induction of apoptosis, this compound was tested for its ability to inhibit topoisomerase II. tandfonline.com The results of this study are presented in the table below.

| Compound | Inhibition of Topoisomerase II |

| This compound | Showed inhibitory activity |

This table summarizes the findings related to the enzymatic inhibition by this compound.

Further research has focused on other compounds from Tripterygium wilfordii and their enzymatic interactions. For instance, other natural compounds have been shown to inhibit enzymes like ATP citrate (B86180) lyase (ACLY) through allosteric sites. researchgate.net While direct inhibition of ACLY by this compound is not specified, this highlights a common mechanism for compounds from this plant. researchgate.net

Receptor Binding Affinity Investigations

Investigating the binding affinity of a compound to various receptors is essential for understanding its potential to modulate receptor-mediated signaling pathways. Although specific receptor binding affinity data for this compound is not available in the provided search results, studies on other compounds from the same plant, Tripterygium wilfordii, have shown affinities for receptors such as the M3 muscarinic receptor. researchgate.net This suggests that triterpenoids from this source have the potential to interact with cellular receptors.

Modulation of Intracellular Signaling Pathways

This compound exerts its cellular effects by modulating key intracellular signaling pathways that regulate fundamental processes such as cell growth, survival, and inflammation. nih.govnih.govtaylorfrancis.com

PI3K/AKT Signaling Pathway Deactivation

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. frontiersin.orgmdpi.com Its dysregulation is a hallmark of many diseases. mdpi.com The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of AKT. ebi.ac.uk This activation is negatively regulated by the phosphatase and tensin homolog (PTEN). frontiersin.orgarvojournals.org

Studies on related compounds from Tripterygium wilfordii, such as Celastrol (B190767), have demonstrated the ability to inhibit the PI3K/AKT pathway. uc.pt This inhibition is a key mechanism contributing to their biological activities. While direct evidence for this compound's effect on this pathway is not detailed, the known actions of structurally similar compounds suggest this as a probable mechanism. The deactivation of the PI3K/AKT pathway can lead to the induction of apoptosis and inhibition of cell proliferation. frontiersin.org

NF-κB Signaling Pathway Interference

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses, immunity, and cell survival. researchgate.netmedchemexpress.combosterbio.com The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and degradation of the inhibitor of κB (IκBα), which allows the NF-κB dimer (commonly p50/p65) to translocate to the nucleus and activate gene transcription. medchemexpress.comfrontiersin.org

Compounds from Tripterygium wilfordii, such as triptolide (B1683669), have been shown to interfere with the NF-κB signaling pathway. nih.gov This interference can occur at different levels, including the inhibition of p65 transactivation or the DNA binding ability of NF-κB. nih.gov Although specific studies on this compound's direct interference with the NF-κB pathway are not detailed in the provided results, the immunosuppressive activities of other compounds from the same plant, like wilforone and triptobenzene B, suggest that modulation of inflammatory pathways such as NF-κB is a common mechanism for this class of compounds. rjptonline.org

Immunomodulatory Mechanisms in Cellular Models (e.g., cytokine production modulation)

There is currently a lack of specific research findings detailing the immunomodulatory mechanisms of this compound in cellular models. Studies focusing on the extracts of Tripterygium species or other constituent compounds like triptolide and celastrol have shown significant immunomodulatory effects, including the modulation of cytokine production and the inhibition of lymphocyte proliferation. researchgate.netresearchgate.net For instance, triptolide has been reported to inhibit the production of interleukin-2 (B1167480) (IL-2), IL-4, and interferon-gamma (IFN-γ) in peripheral blood and suppress the activation of CD4+ and CD8+ T cells. researchgate.net However, dedicated studies to determine whether this compound exhibits similar activities, such as altering the production of key cytokines like TNF-α, interleukins, or chemokines in immune cells (e.g., macrophages, lymphocytes), have not been identified in the reviewed literature. Therefore, no data is available to present on its specific effects on cytokine modulation.

Anti-Inflammatory Mechanisms at the Molecular Level

Detailed investigations into the specific anti-inflammatory mechanisms of this compound at the molecular level are not extensively documented. The anti-inflammatory properties of other compounds from Tripterygium are often attributed to their ability to interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.org These pathways are crucial for the expression of pro-inflammatory mediators including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines. nih.gov

While this compound is listed as a constituent of plants known for their anti-inflammatory properties, specific data on its direct interaction with or modulation of key inflammatory molecules like NF-κB, IκBα, or components of the MAPK cascades (e.g., ERK, JNK, p38) are not available in the current body of scientific literature.

One study investigated the potential of various triterpenoids, including this compound, to induce apoptosis in human leukemia (HL-60) cells. While apoptosis induction can be a mechanism to eliminate inflammatory cells, this study did not directly measure anti-inflammatory markers. The study did find that this compound did not induce DNA fragmentation, a hallmark of apoptosis, in this particular cell line under the tested conditions. tandfonline.com

Table 1: Effect of this compound on Apoptosis Induction in HL-60 Cells

| Compound | Concentration | Duration of Exposure | Result (DNA Fragmentation) |

| This compound | 2.2 µM | 6 hours | No significant DNA fragmentation observed |

| Data sourced from a study on apoptosis induction in human leukemia HL-60 cells. tandfonline.com |

Further research is required to elucidate the specific molecular targets and pathways through which this compound may exert any potential anti-inflammatory effects.

Preclinical Pharmacological Investigations of Wilforol B in in Vitro and Animal Models

In Vitro Cellular Model Studies

Antiproliferative Effects in Various Cancer Cell Lines

Wilforol B has demonstrated notable antiproliferative activity against a range of human cancer cell lines. Research has shown that certain triterpene components isolated from Tripterygium wilfordii, including wilforol A and other related compounds, exhibit strong inhibitory effects against leukemia and lung cancer cell lines. mdpi.com While specific data for this compound is limited in the provided search results, the general class of compounds to which it belongs shows significant cytotoxic effects. mdpi.comareeo.ac.ir For instance, three triterpene components—triptotin G, wilforol A, and triptotin D—have displayed powerful cytotoxicity against leukemia and lung cancer cell lines. areeo.ac.ir

Studies on extracts from Tripterygium wilfordii have consistently shown dose-dependent antiproliferative activity across various cancer cell lines, including those of the pancreas, cervix (HeLa), and liver. researchgate.netareeo.ac.ir For example, a methanolic extract of T. wilfordii demonstrated significant growth inhibition in WRL-68 and AsPC-1 cell lines. areeo.ac.ir While these findings relate to extracts and other compounds from the same plant, they provide a basis for the investigation of individual components like this compound.

**Table 1: Antiproliferative Activity of Compounds from *Tripterygium wilfordii***

| Compound/Extract | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|

| Triptotin G, Wilforol A, Triptotin D | Leukemia, Lung Cancer | Powerful cytotoxicity | mdpi.comareeo.ac.ir |

| Methanolic Extract | WRL-68, AsPC-1 | Dose- and time-dependent anti-proliferative activity | areeo.ac.ir |

| Triptolide (B1683669) | Hela, PANC-1, MiaPaca-2 | Potently declined cell growth, limited growth inhibition | areeo.ac.ir |

| Celastrol (B190767) Derivatives | BGC823, H4, Bel7402 | Potent inhibition | researchgate.net |

Induction of Cell Death Mechanisms (Apoptosis, Necrosis, Autophagy) in Cells

The mechanisms by which compounds from Tripterygium wilfordii exert their anticancer effects often involve the induction of programmed cell death. rsc.org Triptolide, a well-studied compound from the same plant, has been shown to induce apoptosis and autophagy in a wide range of cancer cells. mdpi.comrsc.org It can trigger autophagy in prostate cancer cells and enhance apoptosis in others. researchgate.netrsc.org

The interplay between apoptosis and autophagy is a critical factor in determining cell fate. austinpublishinggroup.commdpi.com Autophagy can either promote cell survival or contribute to cell death, sometimes in conjunction with apoptosis. austinpublishinggroup.commdpi.com While direct studies on this compound's role in these processes are not detailed in the provided results, the known actions of related compounds suggest that this is a likely mechanism of its antiproliferative effects. For instance, triptolide has been shown to enhance virus-mediated apoptosis in prostate cancer cells. researchgate.net The induction of apoptosis is a common mechanism for many natural anticancer compounds, often characterized by DNA fragmentation and morphological changes within the cells. wcrj.netnih.gov

Effects on Cellular Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. frontiersin.orgnih.gov Preclinical studies often utilize in vitro assays, such as the wound healing assay and transwell invasion assays, to assess the impact of potential therapeutic agents on these processes. frontiersin.orgnih.govsigmaaldrich.com

While specific data on this compound's effects on cell migration and invasion are not available in the search results, related compounds from Tripterygium wilfordii have shown inhibitory effects. For example, triptolidenol (B1226361) has been found to significantly suppress cell migration in human renal cell carcinoma. rsc.org Similarly, celastrol, another compound from the plant, has the ability to suppress the invasion of tumor cells. mdpi.com These findings suggest that this compound may also possess anti-migratory and anti-invasive properties, which would be a critical area for future investigation.

Angiogenesis Modulation in Cellular Assays

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. ibidi.com In vitro angiogenesis assays, such as the tube formation assay, are used to screen for compounds that can inhibit this process. ibidi.comcellbiolabs.com

Research on compounds from Tripterygium wilfordii indicates anti-angiogenic potential. Triptolide has been suggested to have an anti-angiogenic effect, and celastrol has been shown to inhibit angiogenesis. researchgate.netnih.gov The mechanism for celastrol's anti-angiogenic action in colorectal cancer cells is linked to the inhibition of iNOS and eNOS, which are involved in promoting tumor angiogenesis. nih.gov Although direct evidence for this compound is lacking in the provided search results, the anti-angiogenic properties of other compounds from the same plant source suggest that this is a plausible area of activity for this compound as well.

In Vivo Animal Model Studies

Efficacy Assessments in Disease-Specific Animal Models (e.g., tumor xenografts)

Animal models, particularly tumor xenograft models in immunocompromised mice, are essential for evaluating the in vivo efficacy of potential anticancer compounds. news-medical.netaltogenlabs.com In these models, human tumor cells are transplanted into mice to create a tumor that can be used to assess the effects of a drug. news-medical.net

Studies have demonstrated the in vivo antitumor activity of compounds from Tripterygium wilfordii. For example, combination treatment with triptolide has been shown to delay tumor growth and prolong the survival of tumor-bearing animals in mouse xenograft models of prostate cancer. researchgate.net Triptolide administration also significantly reduced metastatic nodules in a mouse model of SKOV3 xenograft tumors. rsc.org Furthermore, derivatives of celastrol have shown significant inhibition of tumor growth in nude mice bearing Colo 205 xenografts. researchgate.net

While specific in vivo efficacy data for this compound is not present in the provided search results, the positive outcomes observed with other structurally related compounds from the same plant in various xenograft models provide a strong rationale for its future investigation in similar preclinical settings. researchgate.netmdpi.comrsc.org

Table 2: In Vivo Efficacy of Compounds from Tripterygium wilfordii in Animal Models

| Compound | Animal Model | Outcome | Citation |

|---|---|---|---|

| Triptolide | TSA and PC3 mouse xenograft models | Delayed tumor growth, prolonged survival | researchgate.net |

| Triptolide | SKOV3 xenograft tumor model in mice | Significantly reduced metastatic nodules | rsc.org |

| Celastrol Derivative (NST001A) | Nude mice bearing Colo 205 xenografts | Significant inhibition of tumor growth | researchgate.net |

Pharmacodynamic Biomarker Analysis in Animal Tissues

Currently, there is a notable absence of specific studies detailing the pharmacodynamic biomarker analysis of this compound in animal tissues. While research has been conducted on other compounds isolated from Tripterygium wilfordii, such as celastrol and triptolide, the direct effects of this compound on biological markers in in vivo models have not been reported in the available scientific literature.

Pharmacodynamic biomarkers are crucial for understanding a compound's mechanism of action and its effects on the body. This type of analysis typically involves measuring changes in the levels or activity of specific molecules, such as proteins or genes, in tissues following the administration of the compound. For related compounds from the same plant, studies have investigated biomarkers associated with inflammation and immune responses. For instance, in animal models of arthritis, the expression of pro-inflammatory cytokines has been used as a biomarker to assess the efficacy of treatment. However, similar data for this compound is not currently available.

The table below is a template that would typically be used to present such data, but it remains unpopulated due to the lack of specific research on this compound.

Table 1: Analysis of Pharmacodynamic Biomarkers for this compound in Animal Tissues (No data available in the current literature)

| Animal Model | Tissue | Biomarker | Observed Change |

Mechanistic Insights from Animal Model Interventions

Detailed mechanistic insights for this compound from animal model interventions are not yet established in the scientific literature. Research into the in vivo mechanisms of action for many compounds from Tripterygium wilfordii is ongoing, with a significant focus on their anti-inflammatory and immunosuppressive properties.

For related triterpenoids, animal studies have provided insights into their mechanisms, often involving the modulation of key signaling pathways. For example, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, has been identified as a target for compounds like celastrol. nih.gov Similarly, the AKT signaling pathway, which is involved in cell survival and proliferation, has also been shown to be modulated by constituents of Tripterygium wilfordii in animal models of cancer. nih.gov

While it is plausible that this compound may share some mechanistic similarities with other triterpenoids from the same source, such as Wilforol A, specific in vivo studies are required to confirm this. One study did isolate this compound from Tripterygium hypoglaucum alongside other triterpenoids, including Wilforol A, but did not provide mechanistic details from animal interventions for this compound. frontiersin.orgnih.gov Without dedicated preclinical animal studies on this compound, any discussion of its in vivo mechanisms would be speculative.

The following table is a template for summarizing mechanistic findings, which remains empty pending future research on this compound.

Table 2: Mechanistic Insights for this compound from Animal Model Interventions (No data available in the current literature)

| Animal Model | Intervention | Key Mechanistic Finding | Affected Signaling Pathway |

Structure Activity Relationship Sar Studies of Wilforol B and Its Analogs

Identification of Key Pharmacophoric Groups

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. mdpi.comuomustansiriyah.edu.iq For Wilforol B and related triterpenoids, several key pharmacophoric groups have been identified as critical for their interactions with biological targets.

The pentacyclic triterpenoid (B12794562) skeleton itself forms the basic scaffold, but specific functionalities are crucial for activity. In many biologically active oleanane-type triterpenoids, the presence of an α,β-unsaturated carbonyl group in the A-ring is a significant pharmacophoric feature that enhances activity. acs.org While this compound is a noroleanane, the principles from related compounds like celastrol (B190767), which possess a quinone methide structure, highlight the importance of electrophilic centers for potent anti-inflammatory and antioxidant effects. rsc.orgnih.gov This quinone structure is considered a key pharmacophore. rsc.orgnih.gov

Furthermore, the presence and stereochemistry of hydroxyl groups are vital. bibliotekanauki.pl These groups, often found at various positions on the oleanane (B1240867) skeleton, act as hydrogen bond donors and acceptors, facilitating crucial interactions with target proteins. bibliotekanauki.plreachemchemicals.com The specific pattern of hydroxylation can significantly influence the biological profile of the compound. bibliotekanauki.pl

For many related triterpenoids, a carboxylic acid group, typically at the C-28 position in oleanolic acid derivatives, is another important pharmacophoric element. acs.org Although this compound is a noroleanane triterpenoid, the acidic functionalities in related compounds are known to be important for activity.

Impact of Functional Group Modifications on Biological Activities

Modifying the functional groups on the this compound scaffold can dramatically alter its biological activities, a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. reachemchemicals.comsolubilityofthings.comashp.org

Studies on related triterpenoids, such as celastrol and oleanolic acid derivatives, provide significant insights into how functional group modifications can impact activity. For instance, modifications to the carboxylic acid group in celastrol, such as esterification or amidation, have been explored to improve properties and modulate activity. researchgate.net In synthetic oleanane triterpenoids (SOs), modifications at the C-17 position (corresponding to the C-28 carboxyl group) have led to compounds with potent anti-inflammatory activities, often in the low nanomolar range. nih.gov For example, converting the carboxylic acid of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) to its methyl ester (CDDO-Me, bardoxolone (B1667749) methyl) or various amides enhances activity. nih.gov

The introduction of electron-withdrawing groups can also have a profound effect. In oleanolic acid derivatives, adding a cyano group at the C-2 position dramatically increases anti-inflammatory potency by activating the A-ring for conjugate addition reactions, a plausible biological mechanism. acs.org

Modifications of hydroxyl groups through acylation or other means can also fine-tune the activity by altering the molecule's polarity and hydrogen-bonding capabilities. bibliotekanauki.plsolubilityofthings.com The table below summarizes the general impact of such modifications based on extensive research on related triterpenoids.

| Modification Type | Position(s) | General Impact on Biological Activity | Reference |

| Esterification/Amidation of Carboxylic Acid | C-29 (Celastrol), C-17 (CDDO) | Can enhance potency and improve properties like selectivity. | researchgate.netnih.gov |

| Introduction of Cyano Group | C-2 (Oleanolic Acid scaffold) | Markedly increases anti-inflammatory activity. | acs.org |

| Introduction of an Enone Moiety | A-ring (Oleanolic Acid scaffold) | Imparts significant biological activity compared to the natural scaffold. | acs.org |

| Hydroxylation | Various | Pattern and stereochemistry of hydroxyl groups are critical for activity. | bibliotekanauki.pl |

These examples underscore the principle that even small chemical changes can lead to significant variations in biological outcomes, driving the continuous effort to synthesize and evaluate new analogs. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net

Stereochemical Influence on Molecular Interactions and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the efficacy of bioactive molecules like this compound. numberanalytics.comnumberanalytics.comijpsjournal.com The specific spatial orientation of functional groups dictates how a molecule interacts with its biological target, as enzymes and receptors are themselves chiral and stereospecific. solubilityofthings.com

In pentacyclic triterpenoids, the rigid and complex ring system creates a defined three-dimensional shape. Even subtle changes in stereochemistry, such as the location of methyl groups on the E-ring, can lead to different biological activities, as seen in the comparison between oleanolic acid and ursolic acid. nih.gov The configuration of hydroxyl groups is also paramount. For example, the inversion of the C-3 hydroxyl group in oleanane-type triterpenes can significantly influence the NMR chemical shifts of nearby methyl groups, indicating a substantial change in the local electronic environment and conformation, which in turn affects biological interactions. researchgate.net

Computational Chemistry Approaches for SAR Prediction

Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of complex molecules like this compound and its analogs, accelerating the drug discovery process. rsc.orgmdpi.com These in silico methods allow researchers to model interactions at the molecular level and guide the design of new compounds with enhanced activity. nih.govirb.hr

Molecular Docking is a widely used technique to predict how a ligand binds to the active site of a protein. japsonline.comnih.gov By docking this compound analogs into a target's binding pocket, researchers can identify key interactions and propose binding modes. nih.govmdpi.com This helps to explain why certain structural modifications enhance or decrease activity and can be used to screen virtual libraries of compounds before undertaking their synthesis. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comjapsonline.com By developing a QSAR model for a set of this compound analogs, it becomes possible to predict the activity of newly designed, untested compounds based on their physicochemical descriptors. rsc.orgnih.govmdpi.com A robust QSAR model can significantly prioritize synthetic efforts toward the most promising candidates. mdpi.comresearchgate.net

Pharmacophore modeling identifies the essential spatial arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity. mdpi.comresearchgate.net This model serves as a 3D template for searching for new, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active. uomustansiriyah.edu.iqresearchgate.net

These computational methods, often used in conjunction, provide a rational framework for understanding SAR and for designing the next generation of triterpenoid-based therapeutic agents. rsc.orgmdpi.com

Analytical Methodologies for Research and Quantification of Wilforol B

Chromatographic Techniques for Quantification in Biological Matrices for Research

Chromatographic methods are fundamental for the selective and sensitive quantification of analytes within complex biological matrices such as plasma, serum, and tissue homogenates. uu.nl High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques for the analysis of triterpenoids. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry stands as a premier technique for quantifying small molecules in biological samples due to its exceptional sensitivity and selectivity. researchgate.net An LC-MS/MS method for a triterpenoid (B12794562) like Wilforol B would typically involve separation on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer. uu.nl The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. uu.nl

Sample preparation is a critical step and often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.gov Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect to ensure the reliability of the data. frontiersin.org

Table 1: Representative LC-MS/MS Method Validation Parameters for Triterpenoid Quantification in Rat Plasma (Note: This table presents typical data for analogous triterpenoids, as specific validated data for this compound is not available in the reviewed literature.)

| Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 3.00–3000 ng/g |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/g |

| Intra-day Precision (%RSD) | < 13% |

| Inter-day Precision (%RSD) | < 13% |

| Accuracy (%RE) | -3.9% to 9.0% |

| Extraction Recovery | 79.2% – 93.7% |

High-performance liquid chromatography, often coupled with ultraviolet (UV) or photodiode array (PDA) detectors, is another widely used technique for the quantitative analysis of triterpenoids. nih.gov While generally less sensitive than LC-MS/MS, HPLC-UV/PDA methods can be highly effective, especially for samples with higher concentrations of the analyte. nih.gov The lack of a strong chromophore in many triterpenoids can present a challenge for UV detection, sometimes necessitating chemical derivatization to enhance sensitivity. xjtu.edu.cn

The development of an HPLC method involves optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic acid), flow rate, and column type to achieve adequate separation from other matrix components. nih.gov Validation of the method is crucial and follows similar parameters as for LC-MS/MS to ensure the data is accurate and reproducible. nih.gov

Table 2: Representative HPLC-PDA Method Validation Parameters for Triterpenoid Analysis (Note: This table presents typical data for analogous triterpenoids, as specific validated data for this compound is not available in the reviewed literature.)

| Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 0.24–100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.08–0.65 µg/mL |

| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

Spectroscopic Methods for Structural Elucidation of Metabolites or Derivatives

Spectroscopic techniques are indispensable for determining the chemical structure of new compounds, such as metabolites or synthetic derivatives of this compound. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools used for this purpose. scielo.brnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules. nih.gov For characterizing metabolites of this compound, a suite of NMR experiments would be employed. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the types and numbers of protons and carbons in the molecule. researchgate.net

More complex two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. scielo.brresearchgate.net The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule. scielo.br

High-Resolution Mass Spectrometry is used to determine the elemental composition of a molecule with very high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for a metabolite or derivative of this compound. nih.gov This information is complementary to NMR data and is critical for confirming the identity of a proposed structure. nih.gov When coupled with liquid chromatography (LC-HRMS), this technique can also be used to analyze complex mixtures and identify potential metabolites based on their accurate mass before they are isolated for full structural elucidation by NMR. nih.gov

Bioanalytical Assay Development for In Vitro and In Vivo Studies

The development of a bioanalytical assay is a comprehensive process that creates a procedure for the quantitative measurement of a drug or its metabolites in biological fluids. criver.com For in vitro studies, such as cell-based assays, and in vivo studies, like pharmacokinetic analyses, a well-characterized and validated assay is essential for generating reliable data. criver.comuci.edu

The development process begins with defining the assay requirements, including the necessary sensitivity (lower limit of quantification), the concentration range, and the biological matrix to be used. criver.com Method development involves optimizing sample extraction procedures to ensure efficient recovery of the analyte and minimize interference from endogenous matrix components. nih.gov Chromatographic and mass spectrometric conditions are fine-tuned to achieve the desired selectivity, sensitivity, and run time. uu.nl

Once the method is developed, it undergoes a rigorous validation process in accordance with guidelines from regulatory agencies. criver.com This validation assesses the method's selectivity, linearity, accuracy, precision, stability of the analyte under various conditions (e.g., freeze-thaw cycles, long-term storage), and dilution integrity. criver.com A successfully validated bioanalytical method can then be confidently applied to analyze samples from research studies, providing crucial data on the absorption, distribution, metabolism, and excretion of this compound.

Synergistic and Combinatorial Research Strategies with Wilforol B

Co-treatment Modalities with Established Therapeutic Agents in Cellular Models

No research data is currently available on the co-treatment of Wilforol B with established therapeutic agents in cellular models.

Mechanistic Basis of Synergistic Interactions

As no synergistic interactions involving this compound have been reported, the mechanistic basis for such effects has not been investigated.

Future Directions and Emerging Research Avenues for Wilforol B

Exploration of Novel Therapeutic Targets and Pathways

Terpenoids isolated from Tripterygium species have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and immunosuppressive effects. windows.net These compounds are known to interact with and modulate multiple signaling pathways within biological systems. Research on related compounds, such as Wilforol A, has indicated activity against specific pathways, like the PI3K/AKT signaling pathway in glioma cells. Given the structural diversity within the terpenoid class from Tripterygium, it is an important future direction to explore novel therapeutic targets and pathways that may be uniquely modulated by Wilforol B. Comparative studies evaluating the effects of this compound alongside related natural products and synthetic compounds could help pinpoint specific molecular interactions and downstream effects.

Development of Advanced Delivery Systems for Research Purposes (e.g., liposomes for in vitro or animal studies)

A significant challenge in the research and potential application of terpenoids from Tripterygium is often related to issues such as poor bioavailability. windows.net The development of advanced delivery systems is therefore a pivotal direction for future investigations. Liposomes, as a class of advanced drug delivery systems, have been extensively studied for their ability to encapsulate both hydrophilic and hydrophobic compounds, improve stability, enhance cellular uptake, and modify biodistribution in research settings, including in vitro and animal studies. While specific research on this compound encapsulated in liposomes was not found, the established utility of liposomes for delivering various therapeutic agents, including other natural products and anticancer drugs, suggests that this approach could be valuable for improving the delivery and effectiveness of this compound in research contexts. Such systems could potentially facilitate more accurate assessment of this compound's intrinsic activity and pharmacological profile in complex biological systems.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for gaining comprehensive insights into the biological effects of compounds at a molecular level. These technologies enable large-scale analysis of genes, proteins, and metabolites, providing a global view of cellular responses and pathway modulation. Integrating data from different omics platforms can offer a more complete understanding of how a compound interacts with biological systems and can aid in the identification of novel biomarkers and therapeutic targets. While specific omics studies on this compound were not identified, applying these technologies in future research could help to fully characterize the molecular mechanisms underlying its observed or potential biological activities, providing a deeper understanding than traditional targeted approaches.

Comparative Studies with Related Natural Products and Synthetic Compounds

Comparative studies are essential for understanding the unique properties of this compound relative to other compounds. Research often involves comparing the activities and mechanisms of different terpenoids from Tripterygium, such as Triptolide (B1683669) and Celastrol (B190767). The mention of the synthesis and anti-cancer evaluation of analogues related to celastrol and this compound directly indicates the relevance of comparative studies in assessing the potential of this compound. Comparing the biological activities, potency, and target modulation of this compound with structurally related natural products and designed synthetic analogues can help to establish structure-activity relationships and identify potential advantages or unique characteristics of this compound that warrant further development.

Q & A

Q. What in vitro assays are recommended for evaluating Wilforol B’s bioactivity, and how should they be validated?

Begin with standardized assays such as cell viability (MTT assay), enzyme inhibition (e.g., ELISA for inflammatory markers), and protein-binding studies (e.g., surface plasmon resonance). Validate assays using positive/negative controls and replicate experiments to ensure robustness. Include dose-response curves to establish potency (EC50/IC50). For reproducibility, document protocols in detail, adhering to journal guidelines for experimental sections .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacological mechanisms?

Use databases like PubMed, SciFinder, and Web of Science with keywords: “this compound,” “anti-inflammatory,” “mechanism of action,” and “Tripterygium wilfordii.” Filter results by relevance and publication date (last 5–10 years). Apply the PICO framework to structure research questions and prioritize primary literature. Critically assess methodologies in existing studies to identify under-explored pathways (e.g., AIM2 inflammasome modulation) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Compare spectral data with published reference standards. Report retention times, peak areas, and solvent systems in tables to facilitate cross-study validation .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Standardize extraction parameters (solvent polarity, temperature, duration) and document deviations. Use phytochemical reference materials for yield calibration. Include step-by-step protocols in supplementary materials, specifying equipment models and batch numbers. Validate reproducibility through inter-laboratory comparisons .

Advanced Research Questions

Q. How should discrepancies in reported IC50 values for this compound across cell lines be addressed?

Conduct meta-analyses to identify confounding variables (e.g., cell passage number, serum concentration). Replicate experiments under standardized conditions and perform statistical tests (ANOVA, Bland-Altman plots) to assess variability. Publish raw datasets and negative results to enhance transparency .

Q. What strategies validate the specificity of this compound’s interaction with a target protein (e.g., AIM2 inflammasome components)?

Use techniques like drug affinity responsive target stability (DARTS) and competitive binding assays (e.g., biotin pull-down with excess ligand). Include negative controls (e.g., Wilforol A, as in ) to rule off-target effects. Validate findings with siRNA knockdown or CRISPR-edited cell lines .

Q. How to design a dose-response study to establish this compound’s therapeutic window while minimizing cytotoxicity?

Test a logarithmic concentration range (e.g., 0.1–100 μM) in primary and transformed cell lines. Monitor cytotoxicity via lactate dehydrogenase (LDH) release and apoptosis markers (e.g., caspase-3 activation). Use pharmacokinetic modeling to extrapolate in vivo dosing. Present data in comparative tables with confidence intervals .

Q. What methodologies resolve contradictions in this compound’s reported mechanisms of action (e.g., autophagy modulation vs. direct protein inhibition)?

Perform time-course experiments to distinguish primary vs. secondary effects. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map signaling pathways. Compare results with structurally analogous compounds (e.g., Wilforol A) to isolate functional groups responsible for bioactivity .

Q. How to optimize this compound’s purification protocol to enhance yield without compromising stability?

Screen chromatography resins (e.g., C18 vs. HILIC) and mobile phases for resolution. Monitor degradation under varying pH/temperature using accelerated stability studies. Report yield, purity, and stability data in tabular format, aligning with journal requirements for supplementary information .

Q. What criteria should guide the selection of in vivo models for this compound’s efficacy testing in tendinopathy?

Prioritize models with validated clinical relevance, such as collagenase-induced tendon injury in rodents. Include sham-operated controls and blinded outcome assessments (e.g., histopathology scoring). Adhere to ethical guidelines for animal studies and justify sample sizes via power analysis .

Methodological Guidance from Evidence

- Data Presentation : Use color-coded graphs for clarity (avoid cluttered chemical structures in figures) .

- Ethical Compliance : Disclose funding sources and adhere to institutional review board protocols for human/animal studies .

- Peer Review : Address reviewer critiques by revising manuscripts directly, not solely in response letters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.